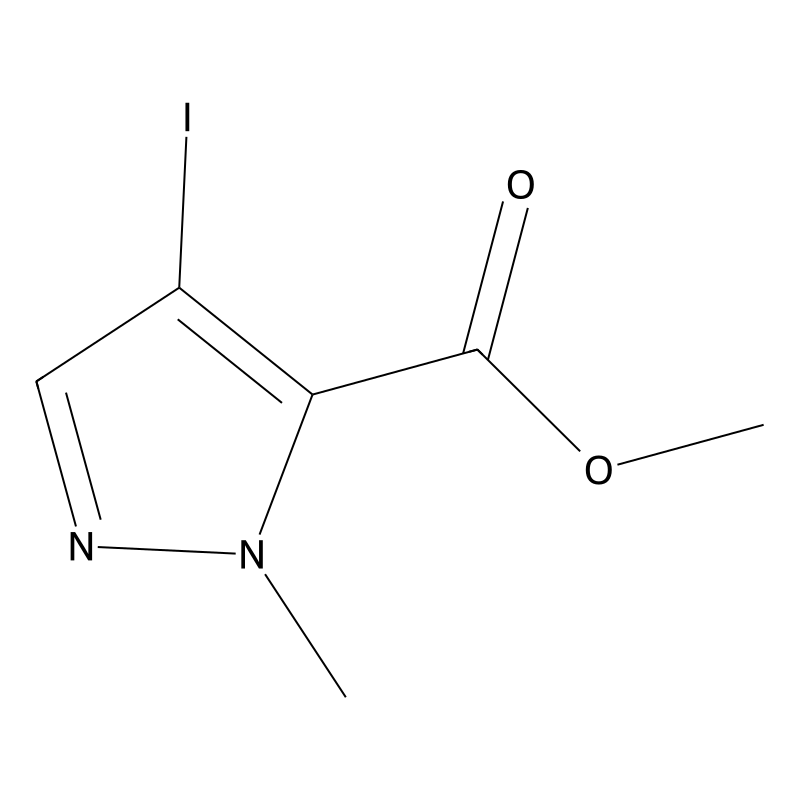Methyl 4-iodo-1-methyl-1H-pyrazole-5-carboxylate

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Synthesis of Functional Molecules:
Methyl 4-iodo-1-methyl-1H-pyrazole-5-carboxylate (also known as 4-iodo-1-methyl-5-methylcarboxylate pyrazole) is a chemical compound used as a building block in the synthesis of more complex molecules. Its structure, with a reactive iodine atom and a carboxylic acid ester group, allows it to participate in various chemical reactions to create new molecules with diverse functionalities.
Source
[National Institutes of Health. PubChem. Methyl 4-iodo-1-methyl-1H-pyrazole-5-carboxylate. ]
Potential Applications in Medicinal Chemistry:
- The presence of the iodine atom, which can be involved in various interactions with biological molecules.
- The pyrazole ring, a common scaffold found in many bioactive molecules.
- The carboxylic acid ester group, which can be modified to improve the drug's properties.
Methyl 4-iodo-1-methyl-1H-pyrazole-5-carboxylate is a heterocyclic organic compound characterized by a pyrazole ring with specific substituents: a methyl group at position 1, an iodine atom at position 4, and a carboxylate group at position 5. Its molecular formula is , and it has a molecular weight of approximately 266.04 g/mol. The compound is typically presented as off-white crystalline solids and is soluble in methanol but insoluble in water .
- Oxidation: The carboxylate group can be oxidized to a carboxylic acid using agents like potassium permanganate.
- Reduction: The carboxylate can be reduced to an alcohol using reducing agents such as sodium borohydride.
- Substitution: The iodine atom can be substituted with nucleophiles such as amines or thiols under basic conditions.
The major products formed from these reactions include:
- Oxidation: Methyl 4-iodo-1-methyl-1H-pyrazole-5-carboxylic acid.
- Reduction: Methyl 4-iodo-1-methyl-1H-pyrazole-5-methanol.
- Substitution: Various 4-substituted derivatives of methyl 4-iodo-1-methyl-1H-pyrazole-5-carboxylate .
Methyl 4-iodo-1-methyl-1H-pyrazole-5-carboxylate exhibits notable biological activities, particularly as an inhibitor of specific cytochrome P450 enzymes, such as CYP1A2. This inhibition suggests potential applications in pharmacology, especially concerning drug metabolism. Additionally, the compound's structure allows it to interact with biological targets through covalent bonding, influencing enzyme activity and receptor functions .
The synthesis of methyl 4-iodo-1-methyl-1H-pyrazole-5-carboxylate can be achieved through several methods:
- Cyclocondensation Reaction: Involves the reaction of hydrazines with carbonyl compounds, often facilitated by bases like sodium hydride or potassium carbonate.
- Iodination and Carboxylation: Starting from a simpler pyrazole derivative, iodination followed by carboxylation can yield the desired compound.
- Multi-step Synthesis: Industrially, this may involve several steps to optimize yield and purity, including advanced catalytic systems .
Methyl 4-iodo-1-methyl-1H-pyrazole-5-carboxylate has diverse applications in medicinal chemistry and organic synthesis. Its ability to inhibit cytochrome P450 enzymes makes it valuable in drug development and metabolic studies. Additionally, its unique structure allows it to serve as a building block for synthesizing more complex molecules in pharmaceutical research .
Studies on the interactions of methyl 4-iodo-1-methyl-1H-pyrazole-5-carboxylate indicate its potential role in modulating enzyme activity through covalent bonding with nucleophilic sites in proteins. This property enhances its specificity and binding affinity in biological systems, making it a candidate for further research in drug design and development .
Methyl 4-iodo-1-methyl-1H-pyrazole-5-carboxylate shares structural similarities with several other pyrazole derivatives. Here are some comparable compounds:
| Compound Name | Similarity Index | Key Features |
|---|---|---|
| Ethyl 4-iodo-1H-pyrazole-5-carboxylate | 0.86 | Ethyl group instead of methyl |
| Methyl 1-methyl-1H-pyrazole-5-carboxylate | 0.79 | Lacks iodine substitution |
| Ethyl 1-methyl-1H-pyrazole-5-carboxylate | 0.77 | Ethyl group; distinct from methyl derivatives |
| Methyl 3-methoxy-1-methyl-1H-pyrazole-5-carboxylate | 0.74 | Methoxy substitution at position 3 |
| Methyl 1,3-dimethyl-1H-pyrazole-5-carboxylate | 0.74 | Additional methyl group at position 3 |
These compounds highlight the uniqueness of methyl 4-iodo-1-methyl-1H-pyrazole-5-carboxylate due to its specific halogenation and carboxylation patterns that influence its reactivity and biological activity .
XLogP3
GHS Hazard Statements
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]
Pictograms

Irritant








